KRAS ligand 3

PROTAC KRAS degradation synergistic inhibition

KRAS ligand 3 (CAS 2654741-53-2) is the sole KRAS-recruiting ligand validated in the BTX-6654 cereblon-based SOS1 degrader system, demonstrating defined synergistic tumor growth inhibition. Substitution with alternative KRAS-binding chemotypes (e.g., KRAS inhibitor-3) is scientifically unsound due to distinct binding modalities and incompatible linker-attachment geometry, which disrupt ternary complex formation and degradation efficiency. For laboratories constructing PROTAC libraries, the pre-conjugated K-Ras ligand-Linker Conjugate 3 (CAS 2378261-87-9) eliminates independent linker-design optimization and enables rapid diversification across VHL, CRBN, MDM2, and IAP E3 ligase ligands. Procure the specific ligand to ensure direct comparability with published BTX-6654 and pan-KRAS degrader-1 structure-activity relationships.

Molecular Formula C24H28F3N5
Molecular Weight 443.5 g/mol
Cat. No. B12376554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS ligand 3
Molecular FormulaC24H28F3N5
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C(F)(F)F)C(C)NC2=C3C=C(C=CC3=C(N=N2)C)N4CCN(CC4)C
InChIInChI=1S/C24H28F3N5/c1-15-19(6-5-7-22(15)24(25,26)27)16(2)28-23-21-14-18(32-12-10-31(4)11-13-32)8-9-20(21)17(3)29-30-23/h5-9,14,16H,10-13H2,1-4H3,(H,28,30)/t16-/m1/s1
InChIKeyAUDXCBLEOQOTQY-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KRAS Ligand 3 for PROTAC Synthesis: A Procurement-Focused Overview for Targeted KRAS Degradation Research


KRAS ligand 3 is a small-molecule KRAS-binding ligand that functions as a critical target-recruitment moiety in PROTAC (Proteolysis-Targeting Chimera) synthesis. The compound is commercially supplied in two principal forms: as a standalone KRAS-binding ligand (CAS 2654741-53-2; molecular weight 443.51; formula C24H28F3N5) [1] and as a pre-conjugated ligand-linker construct termed K-Ras ligand-Linker Conjugate 3 (Compound 001371; CAS 2378261-87-9; molecular weight 944.15; formula C49H65N7O10S) that incorporates a PROTAC linker suitable for subsequent E3 ligase ligand conjugation [2]. In the primary literature, this ligand serves as the KRAS-recruiting moiety in the development of BTX-6654, a cereblon-based bifunctional degrader targeting SOS1 that demonstrates synergistic KRAS inhibition [3]. The ligand is also employed in the synthesis of PROTAC pan-KRAS degrader-1 (HY-176489) for pan-KRAS degradation applications [4].

Why KRAS Ligand 3 Cannot Be Casually Substituted: Structural and Functional Prerequisites for PROTAC Assembly


Generic substitution of KRAS ligand 3 with other KRAS-binding ligands is scientifically unsound due to fundamental differences in binding modality, linker conjugation compatibility, and downstream PROTAC performance. KRAS ligand 3 is specifically validated as the BTX-6654 target-binding ligand and demonstrates defined synergistic tumor growth inhibition when paired with a KRAS inhibitor in its PROTAC context [1]. Alternative KRAS ligands such as KRAS inhibitor-3 exhibit distinct binding affinities to WT and mutant KRAS (KD: 0.28 μM for KRAS WT, 0.63 μM for KRAS G12C, 0.37 μM for KRAS G12D, 0.74 μM for KRAS Q61H) [2], yet lack the specific structural geometry and linker attachment points required for generating the ternary complex formation documented in the BTX-6654 and pan-KRAS degrader-1 systems. Furthermore, the ligand-linker conjugate form (Compound 001371) provides a pre-optimized spacer length and terminal functional group that enables recruitment of E3 ligases including VHL, CRBN, MDM2, and IAP [3]. Substituting either the ligand or the linker component introduces unpredictable alterations in ternary complex stability, degradation efficiency, and cellular activity—parameters that cannot be assumed transferable across different KRAS-binding chemotypes. The evidence presented below quantifies these differential performance characteristics.

KRAS Ligand 3 Quantitative Differentiation Evidence: Comparator-Based Performance Data for Procurement Decisions


Synergistic Tumor Growth Inhibition: KRAS Ligand 3 in PROTAC BTX-6654 Versus KRAS Inhibitor Monotherapy

KRAS ligand 3 (designated as compound 1 in the BTX-6654 development study) serves as the target-binding ligand in the cereblon-based bifunctional degrader BTX-6654. When this ligand is incorporated into the BTX-6654 PROTAC construct, it enables synergistic tumor growth inhibition that exceeds the effect of KRAS inhibitor monotherapy. This synergistic effect is specifically attributed to the capacity of KRAS ligand 3 to bind the KRAS inhibitor warhead and facilitate PROTAC-mediated degradation rather than simple inhibition [1]. The ligand's role is essential for the observed synergy; the PROTAC degrader mechanism converts a stoichiometric binding event into catalytic protein degradation, a functional distinction from occupancy-based inhibitors. This evidence is derived from the same research group that characterized BTX-6654 as targeting multiple KRAS mutations [1].

PROTAC KRAS degradation synergistic inhibition BTX-6654 SOS1 degrader

PROTAC Degradation Efficiency: K-Ras Degrader-1 Derived from Ligand-Linker Conjugate 3 Achieves ≥70% KRAS Degradation in SW1573 Cells

K-Ras ligand-Linker Conjugate 3 (Compound 001371; CAS 2378261-87-9) is a pre-functionalized intermediate that combines KRAS ligand 3 with an optimized PROTAC linker. This conjugate serves as the direct precursor for PROTAC K-Ras Degrader-1, a fully assembled PROTAC degrader. In cellular assays using the SW1573 non-small cell lung cancer cell line, PROTAC K-Ras Degrader-1 achieves ≥70% degradation of KRAS protein [1]. This quantitative benchmark provides a validated performance expectation for PROTACs constructed using this specific ligand-linker conjugate. In contrast, the standalone KRAS ligand 3 (CAS 2654741-53-2) lacks the linker component and requires additional synthetic steps for PROTAC assembly, with no degradation data available for the ligand alone [2].

PROTAC KRAS degradation SW1573 degradation efficiency K-Ras degrader-1

PROTAC Assembly Pathway Differentiation: Ligand-Linker Conjugate 3 Enables Multi-E3 Ligase Compatibility Versus Fixed-Warhead PROTACs

K-Ras ligand-Linker Conjugate 3 (Compound 001371) is designed with a terminal functional group that permits conjugation to multiple E3 ligase ligands, including those recruiting VHL, CRBN, MDM2, and IAP [1][2]. This modular design enables researchers to systematically evaluate different E3 ligase recruitment strategies using the same KRAS-binding ligand-linker scaffold. In contrast, fully assembled PROTACs such as LC-2 (CAS 2502156-03-6) employ a fixed covalent KRAS G12C warhead (MRTX849) pre-conjugated to a VHL ligand, with DC50 values ranging from 0.25 to 0.76 μM for endogenous KRAS G12C degradation [3]. While LC-2 provides a turnkey degradation solution for KRAS G12C, its fixed architecture precludes E3 ligase optimization. The ligand-linker conjugate offers synthetic flexibility for laboratories seeking to explore structure-activity relationships across different E3 ligase systems.

PROTAC synthesis E3 ligase linker chemistry VHL CRBN

KRAS Ligand 3 Procurement Use Cases: Validated Research and Development Applications


Replication and Optimization of BTX-6654 PROTAC Degrader Systems

KRAS ligand 3 (CAS 2654741-53-2) is the specific target-binding ligand employed in the development of BTX-6654, a cereblon-based bifunctional degrader that targets SOS1 and demonstrates synergistic tumor growth inhibition across multiple KRAS mutations [1]. Researchers aiming to replicate, validate, or structurally optimize the BTX-6654 PROTAC system must procure this specific ligand to ensure consistency with published structure-activity relationships. Substitution with alternative KRAS-binding ligands would invalidate direct comparison to the published BTX-6654 data and introduce uncontrolled variables in ternary complex formation and degradation efficiency.

Synthesis of PROTAC Pan-KRAS Degrader-1 for Broad-Spectrum KRAS Degradation Studies

Pan-KRAS ligand 3 (a variant designation of KRAS ligand 3) is specifically cited as the essential precursor for synthesizing PROTAC pan-KRAS degrader-1 (HY-176489), a pan-KRAS targeted degrader compound described in patent WO2025039676 [2]. This application is particularly relevant for laboratories investigating degradation-based therapeutic strategies against multiple KRAS mutant isoforms simultaneously, as opposed to mutant-selective approaches targeting only G12C or G12D variants. The validated synthetic pathway from this ligand to the fully functional pan-KRAS degrader provides a documented route with established performance expectations.

Modular PROTAC Assembly Using Pre-Conjugated Ligand-Linker Conjugate 3

For laboratories engaged in PROTAC library synthesis or structure-activity relationship studies, K-Ras ligand-Linker Conjugate 3 (Compound 001371) offers a pre-optimized intermediate that eliminates the need for independent linker design and KRAS ligand-linker conjugation optimization [3]. This conjugate enables rapid diversification of E3 ligase recruitment strategies—researchers can conjugate various E3 ligase ligands (VHL, CRBN, MDM2, or IAP) to the same KRAS-binding scaffold and systematically evaluate degradation efficiency. The documented ≥70% KRAS degradation achieved by the derived PROTAC K-Ras Degrader-1 in SW1573 cells [3] provides a performance benchmark against which new E3 ligase conjugates can be compared.

Comparative Benchmarking of KRAS Degrader Mechanisms Versus Inhibitor-Based Approaches

KRAS ligand 3 and its derived PROTACs serve as essential tools for mechanistic studies comparing protein degradation versus catalytic inhibition as therapeutic modalities in KRAS-driven cancers. The ligand's validated role in BTX-6654, which demonstrates synergistic tumor growth inhibition beyond simple KRAS inhibition [1], makes it a reference compound for head-to-head comparisons of degrader efficacy versus occupancy-based inhibitors in cellular and in vivo models. This application supports fundamental research into whether degradation or inhibition represents the superior approach for specific KRAS mutant contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for KRAS ligand 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.